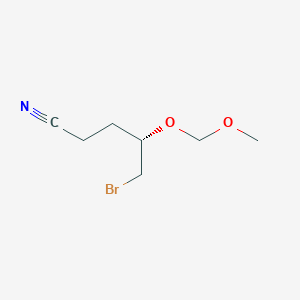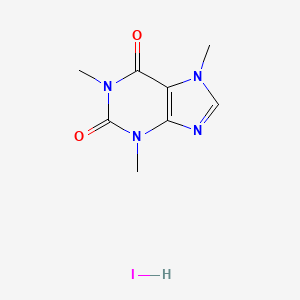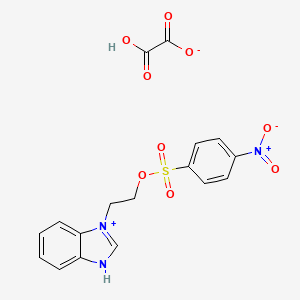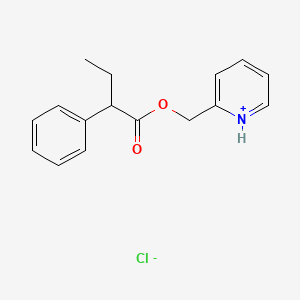![molecular formula C6H14N2O2 B13734433 N-[2-(2-aminoethoxy)ethyl]acetamide CAS No. 1040099-66-8](/img/structure/B13734433.png)
N-[2-(2-aminoethoxy)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-aminoethoxy)ethyl]acetamide is an organic compound with the molecular formula C6H14N2O2 It is a derivative of acetamide and contains an aminoethoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-aminoethoxy)ethyl]acetamide typically involves the reaction of 2-(2-aminoethoxy)ethanol with acetic anhydride. The reaction is carried out in an anhydrous ethanol solution, with the temperature maintained below 40°C. The mixture is then stirred under reflux for 15 minutes, followed by evaporation to yield the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis methods can be scaled up for industrial applications, involving similar reaction conditions and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2-aminoethoxy)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino and ethoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like thionyl chloride are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
Applications De Recherche Scientifique
N-[2-(2-aminoethoxy)ethyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-(2-aminoethoxy)ethyl]acetamide involves its interaction with molecular targets through its amino and ethoxy groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(2-aminoethoxy)ethoxy]ethylacetamide
- 2-(2-aminoethoxy)ethanol
- N-(2-aminoethyl)acetamide
Uniqueness
N-[2-(2-aminoethoxy)ethyl]acetamide is unique due to its specific structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and pharmaceutical research .
Propriétés
Numéro CAS |
1040099-66-8 |
|---|---|
Formule moléculaire |
C6H14N2O2 |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
N-[2-(2-aminoethoxy)ethyl]acetamide |
InChI |
InChI=1S/C6H14N2O2/c1-6(9)8-3-5-10-4-2-7/h2-5,7H2,1H3,(H,8,9) |
Clé InChI |
FTRPSIHVAGFJMU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


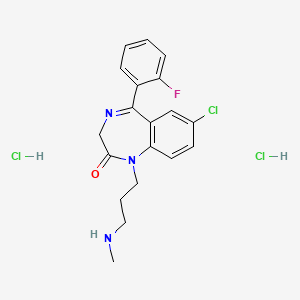
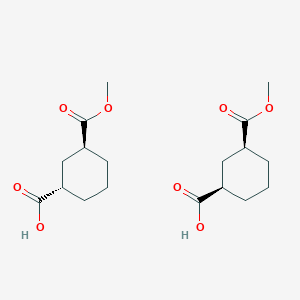
![3,3'-Dioxybis[3,5,5-trimethyl-1,2-dioxolane]](/img/structure/B13734375.png)
![butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate](/img/structure/B13734377.png)
![Disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13734391.png)



